![molecular formula C13H18N2 B2946191 (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine CAS No. 1274122-45-0](/img/structure/B2946191.png)
(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine
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Overview
Description
“(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1273998-97-2 . It has a molecular weight of 188.27 . The IUPAC name for this compound is 4- (2-azabicyclo [2.2.1]hept-2-yl)phenylamine .
Synthesis Analysis
The synthesis of similar structures, such as oxygenated 2-azabicyclo [2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2/c13-10-2-5-11 (6-3-10)14-8-9-1-4-12 (14)7-9/h2-3,5-6,9,12H,1,4,7-8,13H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine” are not available, related compounds such as oxygenated 2-azabicyclo [2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications
Synthesis of Bridged Aza-Bicyclic Structures
This compound is used in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create a library of bridged aza-bicyclic structures .
Inhibitors of Rho-Associated Protein Kinase
Methods for preparing 2-azabicyclo[2.2.1]heptan-4-amine, which is found in synthetic compounds that are inhibitors of rho-associated protein kinase, involve this compound as a key structural motif .
Tropane Alkaloid Synthesis
The compound is involved in research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids known for their wide array of biological activities .
Safety And Hazards
properties
IUPAC Name |
[4-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLLUAUAOQKWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine |
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